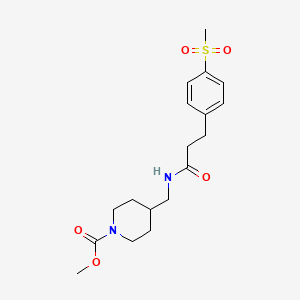
4-((3-(4-(metilsulfonil)fenil)propanamido)metil)piperidina-1-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((3-(4-(methylsulfonyl)phenyl)propanamido)methyl)piperidine-1-carboxylate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a piperidine ring, a common structure in many pharmacologically active molecules, and a methylsulfonylphenyl group, which can impart unique chemical properties.
Aplicaciones Científicas De Investigación
Methyl 4-((3-(4-(methylsulfonyl)phenyl)propanamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
The primary targets of Methyl 4-((3-(4-(methylsulfonyl)phenyl)propanamido)methyl)piperidine-1-carboxylate are the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .
Mode of Action
This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins, thereby alleviating inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins and leukotrienes, key mediators of inflammation . The downstream effects include a reduction in inflammation and associated symptoms.
Result of Action
The inhibition of COX-1 and COX-2 enzymes by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and associated symptoms, such as pain and fever .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(4-(methylsulfonyl)phenyl)propanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the methylsulfonylphenyl group. The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors. The methylsulfonylphenyl group is often introduced through a sulfonation reaction, where a phenyl group is treated with a sulfonating agent such as methanesulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-((3-(4-(methylsulfonyl)phenyl)propanamido)methyl)piperidine-1-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute on the piperidine ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the ester group can produce alcohols.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-((3-(4-(methylsulfonyl)phenyl)propanamido)methyl)piperidine-1-carboxylate: shares similarities with other piperidine derivatives, such as:
Uniqueness
The unique combination of the piperidine ring and the methylsulfonylphenyl group gives Methyl 4-((3-(4-(methylsulfonyl)phenyl)propanamido)methyl)piperidine-1-carboxylate distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
methyl 4-[[3-(4-methylsulfonylphenyl)propanoylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-25-18(22)20-11-9-15(10-12-20)13-19-17(21)8-5-14-3-6-16(7-4-14)26(2,23)24/h3-4,6-7,15H,5,8-13H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKZYRNGBMNEQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorophenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2391586.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2391587.png)

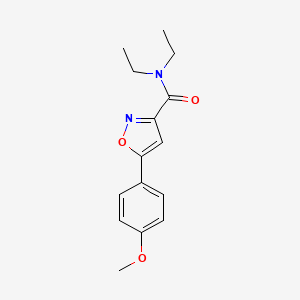
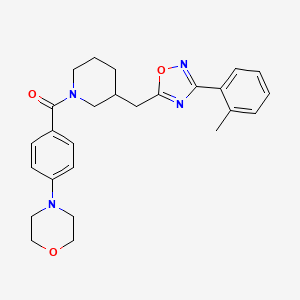
![6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391592.png)
![6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391593.png)
![1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2391595.png)
![2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2391597.png)
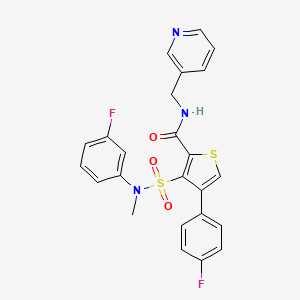
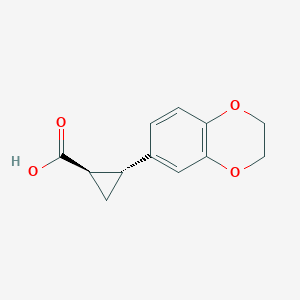
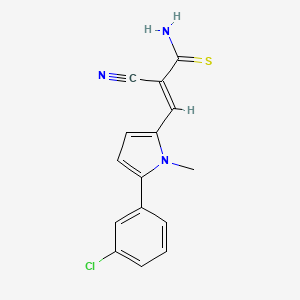
![4-[1-(4-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine](/img/structure/B2391604.png)
![4-[(E)-(3-fluorophenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2391607.png)
